1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC17425853
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O |
|---|---|
| Molecular Weight | 236.70 g/mol |
| IUPAC Name | 1-butyl-5-chlorobenzimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H13ClN2O/c1-2-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8-16/h4-5,7-8H,2-3,6H2,1H3 |
| Standard InChI Key | MJXMJDGJKVKSOQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C2=C(C=C(C=C2)Cl)N=C1C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde (CHClNO) comprises a bicyclic benzimidazole system with distinct substituents influencing its reactivity and interactions. The benzimidazole core consists of a fused benzene and imidazole ring, with the aldehyde group at C2 enhancing electrophilicity, the chloro group at C5 contributing to electronic effects, and the butyl chain at N1 modulating lipophilicity .
Structural Features
-
Core framework: Benzimidazole (CHN) fused with an imidazole ring.
-
Substituents:
-
Butyl group (-CH): Introduced at the N1 position to improve membrane permeability.
-
Chlorine atom (-Cl): Positioned at C5 to stabilize the aromatic system via electron-withdrawing effects.
-
Aldehyde group (-CHO): Located at C2, enabling nucleophilic addition reactions for further derivatization.
-
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Weight | 236.7 g/mol |
| Melting Point | 178–182°C (observed in analogues) |
| Solubility | Soluble in DMSO, DMF; sparingly in HO |
| LogP (Partition Coefficient) | 3.2 (predicted) |
The aldehyde group facilitates hydrogen bonding and covalent interactions with biological targets, while the chloro and butyl groups enhance metabolic stability and bioavailability .
Synthetic Methodologies
The synthesis of 1-butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde involves multistep routes optimized for yield and purity. Key strategies include condensation, cyclization, and functional group transformations.
Condensation-Cyclization Approach
A patented method for synthesizing analogous imidazole derivatives involves:
-
Condensation: Reacting pentamidine hydrochloride with glyoxal under pH-controlled conditions (6.0–7.5) to form a transition-state intermediate .
-
Dehydration: Removing a water molecule under acidic or basic conditions to yield 2-butyl-1H-imidazol-5(4H)-one .
-
Formylation: Treating the intermediate with phosphorus oxychloride (POCl) and N,N-dimethylformamide (DMF) to introduce the aldehyde group .
Reaction Conditions:
-
Temperature: 100–105°C for formylation.
-
Solvents: Toluene for POCl-DMF reactions.
-
Post-treatment: Crystallization at -20°C to isolate the final product .
Alternative Routes
Recent studies describe the use of continuous flow reactors to optimize reaction kinetics and reduce byproducts . For example, oxidative functionalization of pre-synthesized benzimidazoles using potassium permanganate (KMnO) or sodium borohydride (NaBH) has been explored .
Biological Activity and Mechanisms
1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde exhibits promising bioactivity, particularly in oncology and infectious disease research.
Anticancer Properties
In vitro studies on structurally related compounds demonstrate:
-
IC Values: 8–12 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
-
Mechanism: Inhibition of topoisomerase II and interaction with DNA minor grooves, leading to apoptosis .
-
Structure-Activity Relationship (SAR): The aldehyde group enhances binding affinity to cysteine residues in target enzymes .
Antimicrobial Effects
Preliminary assays indicate:
-
MIC (Minimum Inhibitory Concentration): 16 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Synergy: Enhanced efficacy when combined with β-lactam antibiotics .
Applications in Drug Development
This compound serves as a versatile intermediate in synthesizing pharmacologically active molecules:
Antihypertensive Agents
Analogous imidazole derivatives are precursors to angiotensin II receptor blockers (ARBs) like losartan . The aldehyde group enables Schiff base formation with amine-containing moieties, critical for bioactivity .
Anticancer Drug Candidates
Functionalization at the aldehyde position with acrylonitrile groups yields derivatives with improved cytotoxicity profiles . For instance:
-
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile: Displays 90% inhibition of tumor growth in murine models .
Challenges and Future Directions
Despite its potential, several limitations must be addressed:
-
Synthetic Complexity: Low yields (45–60%) in large-scale preparations .
-
Metabolic Stability: Rapid hepatic clearance due to the aldehyde group .
-
Toxicity: Off-target effects observed in renal cells at high concentrations .
Future research should focus on:
-
Prodrug Strategies: Masking the aldehyde group to improve pharmacokinetics.
-
Targeted Delivery: Nanoparticle-based systems to enhance selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume